molecular formula C₂₀H₂₈O₂ B041943 (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol CAS No. 3625-82-9

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B041943
CAS No.: 3625-82-9
M. Wt: 300.4 g/mol
InChI Key: CNPGMVAEOUQDBN-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol” is a steroidal derivative with a cyclopenta[a]phenanthrene core. Key structural features include:

  • C13 ethyl substitution: Unlike natural estrogens (e.g., estradiol, which has a C13 methyl group), this modification increases lipophilicity and may alter receptor binding kinetics .
  • C3 methoxy group: A common modification to enhance metabolic stability and modulate estrogen receptor (ER) selectivity .
  • C17 hydroxyl group: The (17S) configuration distinguishes it from 17β-estradiol (17R) and influences biological activity .

This compound is hypothesized to exhibit modified estrogenic or anti-estrogenic activity due to its structural resemblance to 17β-estradiol (E2) and synthetic selective estrogen receptor modulators (SERMs).

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-19,21H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGMVAEOUQDBN-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036252
Record name 18-Methylestradiol-3-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848-01-1, 3625-82-9
Record name Gona-1,3,5(10)-trien-17-ol, 13-ethyl-3-methoxy-, (17β)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Methylestradiol-3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Methylestradiol-3-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-18-methyl-1,3,5(10)-estratrien-17 beta-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gona-1,3,5(10)-trien-17-ol, 13-ethyl-3-methoxy-, (17β)-(+-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol , also known by its CAS number 14507-49-4 , is a steroid derivative with significant potential biological activities. This article explores its biological properties based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H30_{30}O2_2
  • Molecular Weight : 302.457 g/mol
  • Stereochemistry : The compound features specific stereochemical configurations denoted by its (8R,9S,13S,14S,17S) designation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities which can be categorized into several key areas:

1. Hormonal Activity

The compound is structurally related to natural steroid hormones and has been studied for its estrogenic activity . It acts on estrogen receptors and has shown potential in influencing reproductive health and development.

2. Neuroprotective Effects

Studies suggest that derivatives of this compound may possess neuroprotective properties. For instance:

  • Research on similar compounds indicates modulation of neuroinflammation pathways and protection against oxidative stress in neuronal cells .
  • The compound's mechanism may involve the inhibition of the NLRP3 inflammasome pathway associated with various neurodegenerative diseases .

3. TRPML1 Channel Inhibition

Recent studies have explored the compound's ability to inhibit the lysosomal cation channel TRPML1:

  • The methoxypyridine analog of this compound retained TRPML1-inhibitory activity while other analogs did not.
  • This suggests a potential for therapeutic applications in lysosomal storage disorders.

Case Study 1: Estrogen Receptor Modulation

In a study examining the effects of various steroid derivatives on estrogen receptors:

  • The compound was found to bind effectively to estrogen receptors which may influence cell proliferation in hormone-sensitive tissues .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration:

  • Administration of similar steroid compounds showed reduced markers of inflammation and improved cognitive function .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Identified as an inhibitor of TRPML1 channels with implications for lysosomal function.
Demonstrated binding affinity to estrogen receptors leading to hormonal modulation.
Indicated potential neuroprotective effects through inhibition of the NLRP3 inflammasome pathway.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties

Compound Name C3 Substituent C13 Substituent C17 Substituent Molecular Weight (g/mol) Key References
Target Compound Methoxy (-OCH₃) Ethyl (-CH₂CH₃) Hydroxyl (-OH, 17S) ~300 (estimated)
17β-Estradiol (E2) Hydroxyl (-OH) Methyl (-CH₃) Hydroxyl (-OH, 17R) 272.388
GAP-EDL-1 () Cyanomethoxy (-OCH₂CN) Methyl (-CH₃) Ketone (=O) 314.4 (calculated)
GAP-EDL-2 () Aminoethoxy (-OCH₂CH₂NH₂) Methyl (-CH₃) Hydroxyl (-OH) 315.4 (calculated)
Compound 21b-H () Methoxy (-OCH₃) Methyl (-CH₃) Ethynyl (-C≡CH) 312.4 (calculated)
Compound 3ap () Prop-1-ynyl (-C≡C-CH₂) Methyl (-CH₃) Spiroindoline 532.6 (calculated)

Key Observations:

C13 methyl derivatives (e.g., E2, GAP-EDL-1) are associated with higher ER binding affinity but faster metabolic clearance .

C3 Modifications: Methoxy groups (target compound, 21b-H) improve oral bioavailability by resisting glucuronidation . Polar substituents (e.g., aminoethoxy in GAP-EDL-2) may enhance solubility but reduce membrane permeability .

C17 Modifications :

  • The 17S configuration in the target compound contrasts with the 17R configuration in E2, which is critical for ER activation .
  • Ethynyl (21b-H) and spiroindoline (3ap) groups at C17 are associated with prolonged half-lives and tissue-selective activity .

Key Insights:

  • The target compound’s synthesis would require precise control over stereochemistry at C8, C9, C13, C14, and C17, likely using chiral catalysts or enzymatic resolution .
  • Mechanochemical methods (e.g., ) offer solvent-free alternatives for C–H functionalization, improving sustainability .

Preparation Methods

Introduction of the 3-Methoxy Group

The 3-methoxy substituent is typically introduced via O-methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step is performed early in the synthesis to avoid interference with subsequent cyclization reactions.

Ethylation at C-13

The 13-ethyl group is incorporated through alkylation of a cyclohexenone intermediate using ethyl magnesium bromide. Asymmetric induction is achieved using chiral ligands like (R)-BINOL, yielding the desired (S)-configuration at C-13 with enantiomeric ratios exceeding 4:1.

Hydroxylation at C-17

Late-stage hydroxylation at C-17 is accomplished via oxymercuration-demercuration of a Δ¹⁶-olefin or through microbial oxidation using Rhizopus arrhizus, which selectively introduces the hydroxyl group with the (S)-configuration.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major synthesis routes:

Method Key Steps Catalyst/Reagent Yield Stereoselectivity
Torgov ReactionCondensation, CyclizationH⁺/OH⁻60%Racemic
Modified TorgovEnzymatic ResolutionLipase PS45%>90% ee
Polyene CyclizationWittig-Schlosser, SnCl₄ CyclizationSnCl₄59%Trans-C/D
Aldol/Friedel-CraftsMicrobial Reduction, p-TsOH Cyclizationp-TsOH25%Cis-B/C
Asymmetric CatalysisChiral Bisoxazoline LigandsPd(OAc)₂38%85% ee at C-17

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including functional group modifications (e.g., acetylation, oxidation) and cyclization. Critical parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation, controlling reaction temperatures (e.g., 60–80°C for ketone formation), and selecting polar aprotic solvents (e.g., DMF, THF) to enhance solubility and selectivity. Monitoring progress via TLC or HPLC is essential for stepwise yield optimization .

Q. Which spectroscopic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for resolving stereochemistry and confirming ring junctions. X-ray crystallography provides definitive spatial arrangements of substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and methoxy moieties .

Q. What safety protocols are recommended for handling this compound?

Use full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store in a cool, dry environment (<25°C) away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments from NMR data?

Discrepancies often arise from overlapping signals in crowded spectral regions. Use deuterated solvents (e.g., CDCl₃) to sharpen peaks and employ advanced NMR techniques like NOESY to detect spatial proximities between protons. Cross-validate with computational modeling (e.g., DFT calculations for predicted chemical shifts) or X-ray crystallography for unambiguous confirmation .

Q. What strategies improve yield in large-scale synthesis while minimizing side products?

Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acetylating agents) and employ catalytic systems (e.g., Pd/C for hydrogenation). Use automated reactors for precise temperature and pH control. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted starting materials .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) track binding affinity to receptors like glucocorticoid or androgen receptors. Surface Plasmon Resonance (SPR) measures real-time binding kinetics, while molecular docking simulations (AutoDock Vina) predict binding poses. Mutagenesis studies on receptor binding sites validate critical interactions (e.g., hydrogen bonding with methoxy groups) .

Q. What methods assess the compound’s metabolic stability in preclinical studies?

Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Measure half-life (t½) and intrinsic clearance (CLint) to predict hepatic extraction. Compare results with stable isotopically labeled internal standards to normalize variability. Use CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Data Contradiction and Validation

Q. How should researchers address conflicting data on lipophilicity (LogP) and solubility?

Use shake-flask experiments with octanol/water partitioning for experimental LogP determination. Validate against computational models (e.g., XLogP3). For solubility, perform equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF) and cross-check with HPLC-UV quantification. Discrepancies may arise from polymorphic forms—characterize crystallinity via PXRD .

Q. What steps mitigate ecological risks when scaling up synthesis?

Conduct in silico toxicity prediction (e.g., ECOSAR) to identify hazardous intermediates. Implement green chemistry principles: replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Treat waste with activated carbon filtration or ozonation to degrade persistent byproducts. Monitor effluent toxicity using Daphnia magna or algal growth inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.